Ethyl 5-bromo-1-naphthoate
Overview
Description
Ethyl 5-bromo-1-naphthoate is a chemical compound with the molecular formula C13H11BrO2 . It has a molecular weight of 279.13 .
Synthesis Analysis
The synthesis of Ethyl 5-bromo-1-naphthoate involves Suzuki coupling between ethyl 8-bromo-1-naphthoate and 2-tolylboronic acid to afford compound 2 . The methyl group is introduced to protect the 2-position of BAR, and also to direct the following CH borylation by steric effect .Molecular Structure Analysis
The InChI code for Ethyl 5-bromo-1-naphthoate is 1S/C13H11BrO2/c1-2-16-13(15)11-7-3-6-10-9(11)5-4-8-12(10)14/h3-8H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 5-bromo-1-naphthoate is a white to off-white crystalline solid. It is insoluble in water but soluble in organic solvents such as ethyl acetate, acetone, and chloroform.Scientific Research Applications
Chemical Synthesis and Organic Reactions
Ethyl 5-bromo-1-naphthoate has been utilized in various organic reactions and chemical synthesis processes. For instance, it plays a role in the Ni-catalyzed reductive arylalkenylation of alkynes, serving as a precursor for the synthesis of polysubstituted naphthalenes and ethyl 2-naphthoates, showcasing its utility in producing complex organic structures from simpler starting materials (Zeng et al., 2022). Additionally, it is instrumental in the three-step synthesis of Ethyl Canthinone-1-carboxylates, demonstrating its role in constructing central pyrrole structures through Pd-catalyzed Suzuki-Miyaura coupling followed by Cu-catalyzed C-N coupling (Ioannidou et al., 2011).
Photoreactive Compounds
The compound has been explored as a photoremovable protecting group in the form of 5-(ethylen-2-yl)-1,4-naphthoquinone, which absorbs light up to 405 nm and facilitates fast and efficient release of bromide or diethyl phosphate. Its synthesis and photochemistry in various solutions have been studied, providing insights into its potential applications in light-sensitive chemical processes (Kamdzhilov & Wirz, 2007).
Crystal and Molecular Structure Analysis
The crystal and molecular structures of compounds related to Ethyl 5-bromo-1-naphthoate, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, have been determined through single crystal X-ray diffraction data. These studies are crucial for understanding the material properties and potential applications in various chemical and pharmaceutical industries (Kaur et al., 2012).
properties
IUPAC Name |
ethyl 5-bromonaphthalene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c1-2-16-13(15)11-7-3-6-10-9(11)5-4-8-12(10)14/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHJJJISRDQDER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1C=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672614 | |
Record name | Ethyl 5-bromonaphthalene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-1-naphthoate | |
CAS RN |
91271-31-7 | |
Record name | Ethyl 5-bromonaphthalene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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